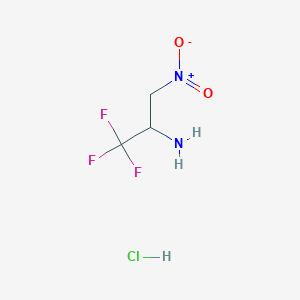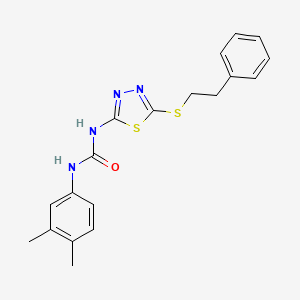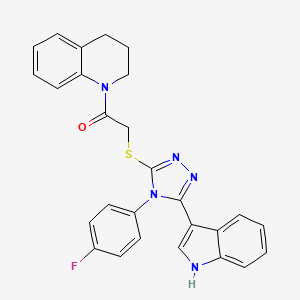
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea” is a complex organic molecule that contains a furan ring, a phenethyl group, and a urea group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Phenethyl refers to a two-carbon chain (ethyl) attached to a phenyl group, which is a six-carbon aromatic ring (benzene). Urea is a functional group consisting of a carbonyl group flanked by two amine groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as FT-IR, FT-Raman, UV–VIS, and NMR spectroscopy . These techniques are commonly used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
The chemical reactions involving furan derivatives can be quite diverse . For example, furfural can react with nitromethane, urea, and thiourea to form various products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It’s soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Applications De Recherche Scientifique
- Furan-phenethylurea derivatives have demonstrated good antimicrobial activity against yeast-like fungi, including Candida albicans . These compounds could be explored further for their potential as antifungal agents.
- Some chalcones derived from furan-phenethylurea exhibit cytotoxic effects against lung carcinoma cells . Investigating their mechanism of action and optimizing their structure could lead to novel anticancer therapies.
- Furan-phenethylurea derivatives have been evaluated for their antifungal activity against Candida spp. . Understanding their mode of action and exploring their efficacy against other fungal pathogens is crucial.
- Researchers have designed and synthesized nitrofurantoin analogues containing furan scaffolds, some of which incorporate furan-phenethylurea moieties. These compounds were tested against gram-positive bacteria . Further studies could explore their antibacterial potential.
- The synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives involves hydroarylation of the carbon–carbon double bond under superelectrophilic activation conditions in triflic acid (TfOH) . Investigating the mechanism and optimizing reaction conditions could enhance synthetic strategies.
- Interestingly, some synthesized nitrofurantoin analogues containing furan-phenethylurea scaffolds were biologically inert against Staphylococcus aureus and Streptococcus faecium . Understanding the reasons behind this inertness could guide further modifications.
Antimicrobial Activity
Cytotoxic Effects
Antifungal Properties
Nitrofurantoin Analogues
Superelectrophilic Activation Conditions
Biological Inertness
Mécanisme D'action
Target of Action
Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may interact with targets within these microorganisms.
Mode of Action
Furan derivatives have been found to inhibit the invasion and migration of ht1080 human fibrosarcoma cells by inhibiting mmp-2 and mmp-9, modulating the process of angiogenesis . This suggests that the compound may interact with its targets, leading to changes in cellular processes such as cell migration and angiogenesis.
Pharmacokinetics
Furan derivatives have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation This suggests that the compound may be metabolized through similar pathways
Result of Action
Furan derivatives have been found to demonstrate antimicrobial activity and inhibit the invasion and migration of HT1080 human fibrosarcoma cells . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
The optoelectronic properties of a nitrobenzene-substituted 1,3,4-oxadiazole derivative were found to be influenced by the solvent environment . This suggests that the action of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea may also be influenced by environmental factors such as the solvent environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(15-7-4-12-21-15)9-11-18-16(20)17-10-8-13-5-2-1-3-6-13/h1-7,12,14,19H,8-11H2,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSUAEWMGQHTNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2411317.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2411318.png)


![Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2411324.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411326.png)
![methyl 5-((8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2411327.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)
![N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2411333.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)
![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)